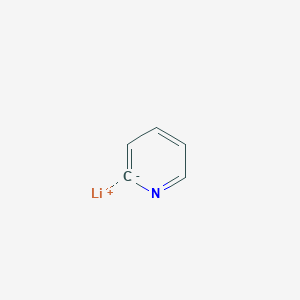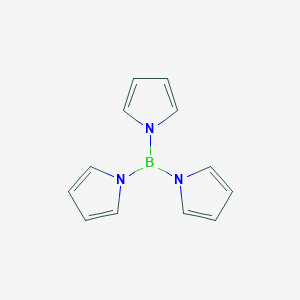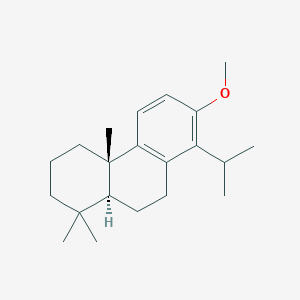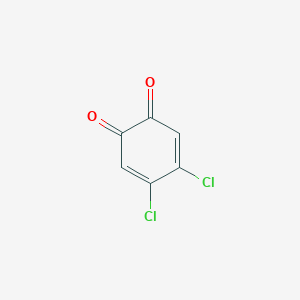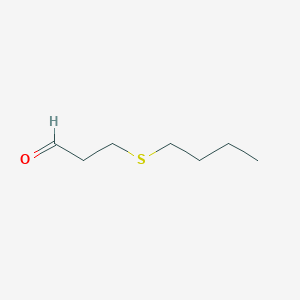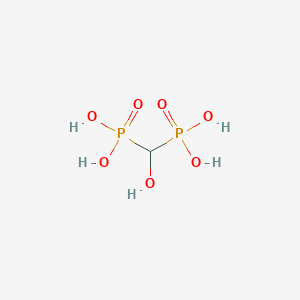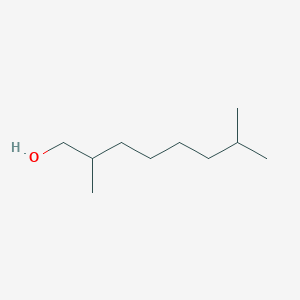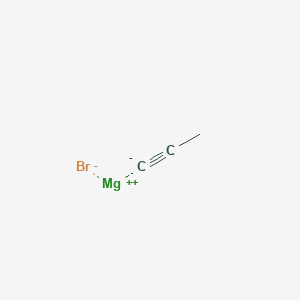
1-Propynylmagnesium bromide
Overview
Description
1-Propynylmagnesium bromide is a Grignard reagent used in chemical synthesis . It is a useful research reagent for chemical and organic transformations .
Synthesis Analysis
1-Propynylmagnesium bromide is used as a Grignard reagent in chemical synthesis . It is used as a reagent in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction .Molecular Structure Analysis
The molecular formula of 1-Propynylmagnesium bromide is C3H3BrMg . The average mass is 143.265 Da and the monoisotopic mass is 141.926849 Da .Chemical Reactions Analysis
1-Propynylmagnesium bromide is used in chemical and organic transformations . It is used as a reagent in the synthesis of lasonolides, novel polyketides with biological activity in vitro against a variety of cancer cell lines .Physical And Chemical Properties Analysis
1-Propynylmagnesium bromide has a melting point of 53.5 °C, a boiling point of 65-67 °C, and a density of 0.941 g/mL at 25 °C . It is a pale yellow solution .Scientific Research Applications
Grignard Reagent
1-Propynylmagnesium bromide is used as a Grignard reagent in chemical synthesis . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry to introduce new carbon-carbon bonds.
Conversion of [11C]CO2 to [11C] Amides
This compound can be used as a reagent in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction . This is particularly useful in the field of radiochemistry where carbon-11 labeled compounds are used as radiotracers in positron emission tomography (PET) imaging.
Preparation of Titanocene Alkenylidene Intermediates
1-Propynylmagnesium bromide can be used in the preparation of titanocene alkenylidene intermediates . These intermediates can then react with carbonyl compounds to form the corresponding allenes, which are useful in various organic transformations.
Synthesis of Organic Compounds
1-Propynylmagnesium bromide is often used in the synthesis of various organic compounds . Its ability to form carbon-carbon bonds makes it a valuable tool in the creation of complex organic molecules.
Preparation of Functionalized Alkynes
This compound can be used in the preparation of functionalized alkynes . Alkynes are a type of hydrocarbon with a triple bond between two carbon atoms. They are used in the synthesis of a wide range of chemicals and materials.
Use in Chemical Analysis
1-Propynylmagnesium bromide solutions are used in chemical analysis . They can be used to determine the presence and concentration of certain substances in a sample.
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;prop-1-yne;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOPZJAURRQCE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#[C-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propynylmagnesium bromide | |
CAS RN |
16466-97-0 | |
| Record name | Magnesium, bromo-1-propynyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-propynylmagnesium bromide function as a reagent in organic synthesis?
A: 1-Propynylmagnesium bromide acts as a nucleophilic Grignard reagent, introducing a propynyl group (CH≡C-CH2-) into electrophilic substrates. [, ] This reactivity stems from the polarized carbon-magnesium bond, where the carbon atom bears a partial negative charge and readily attacks electron-deficient centers.
Q2: Can you provide examples of reactions where 1-propynylmagnesium bromide is used to synthesize complex molecules?
A:
Aza-Wittig/Grignard Sequence: 1-Propynylmagnesium bromide reacts with aldehydes previously treated with 1-(triphenylphosphoroylideneaminoalkyl)benzotriazole to yield N,N-bis(but-3-enyl)amines after a subsequent double Grignard reaction with allylmagnesium bromide. [] This highlights its utility in building complex amines with specific substitution patterns.* Sequential Grignard Reactions:* Researchers utilize the sequential addition of different Grignard reagents, including 1-propynylmagnesium bromide, vinylmagnesium bromide, and allylmagnesium bromide, to achieve controlled introduction of unsaturated groups onto a substrate. [] This methodology allows for the preparation of diversely functionalized amines with potential applications in materials chemistry or as building blocks for more complex structures.
Q3: Are there any known stability concerns associated with 1-propynylmagnesium bromide?
A: While specific stability data for 1-propynylmagnesium bromide is limited in the provided research, it's essential to recognize that Grignard reagents are generally highly reactive and moisture-sensitive. [, ] They react violently with water, generating flammable alkynes and basic magnesium hydroxide. Therefore, handling 1-propynylmagnesium bromide necessitates strict anhydrous conditions and appropriate safety precautions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





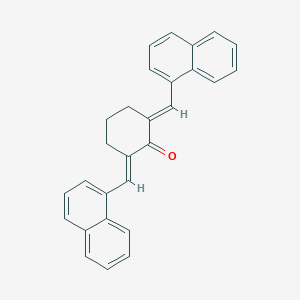
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
